Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate

Description

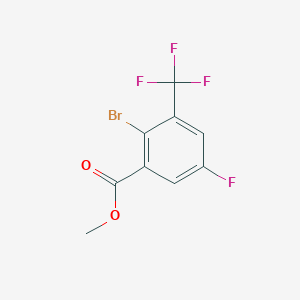

Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a molecular formula of C₉H₅BrF₄O₂ (calculated by adding a methyl ester group to the carboxylic acid derivative described in ). Its structure features a bromine atom at position 2, a fluorine atom at position 5, and a trifluoromethyl group at position 3 (Figure 1). This compound is likely used as an intermediate in pharmaceutical synthesis, particularly in proteolysis-targeting chimeras (PROTACs) or other bioactive molecules, given the prevalence of halogen and trifluoromethyl groups in drug design for enhanced metabolic stability and binding affinity.

Properties

IUPAC Name |

methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(11)3-6(7(5)10)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBYFERSMRAJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-fluoro-5-(trifluoromethyl)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.

Coupling: Boronic acids, palladium catalysts; solvents like toluene or ethanol; temperatures around 80-100°C.

Reduction: Lithium aluminum hydride; solvents like ether or THF; temperatures around 0-25°C.

Major Products Formed

Substitution: Formation of azides, nitriles, or other substituted benzoates.

Coupling: Formation of biaryl compounds.

Reduction: Formation of the corresponding benzoic acid derivative.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Common Reactions Involving Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted derivatives. |

| Coupling Reactions | Can be used in palladium-catalyzed coupling reactions to create larger frameworks. |

| Reduction | The ester group can be reduced to form the corresponding alcohol. |

Biological Research

Antimicrobial Properties

Studies have indicated that this compound may exhibit antimicrobial activity. Preliminary research has shown effective inhibition against various bacterial strains, making it a candidate for further investigation in drug development.

Table 2: Antimicrobial Activity Studies

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 1 µg/mL |

Enzyme Inhibition

The presence of the trifluoromethyl group enhances the compound's ability to inhibit key enzymes, which is critical for metabolic pathways associated with cancer and infectious diseases. The compound's mechanism of action may involve covalent bond formation with target proteins, altering their function.

Medicinal Applications

Drug Development Potential

Due to its structural features, Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate is explored for its potential use in drug development. The compound's unique properties may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_NAr mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable building block in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Positional Isomerism

The positional arrangement and type of substituents significantly differentiate Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate from structurally related compounds:

- Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6): Lacks the bromine atom at position 2, replacing it with fluorine. The trifluoromethyl group remains at position 5, altering electronic effects and steric bulk compared to the target compound’s trifluoromethyl at position 3 .

- Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS 176694-36-3): Positions fluorine at position 4 and trifluoromethyl at position 3, resulting in distinct resonance and inductive effects.

- Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS 2704827-34-7): Substitutes bromine at position 3, chlorine at position 2, and uses a trifluoromethoxy group (electron-withdrawing via oxygen) instead of trifluoromethyl. This increases polarity and alters reactivity in nucleophilic substitutions .

Key Insight : Bromine at position 2 in the target compound enhances its utility in Suzuki or Ullmann coupling reactions, while fluorine at position 5 provides ortho/para-directing effects for further functionalization.

Functional Group Comparisons: Ester vs. Carboxylic Acid

The target compound’s methyl ester group distinguishes it from its carboxylic acid counterpart, 2-bromo-5-fluoro-3-(trifluoromethyl)benzoic acid (CAS 2090465-60-2):

The ester group improves bioavailability in drug candidates, whereas the acid form is more reactive in ionic interactions .

Physicochemical Properties and Molecular Characteristics

The table below summarizes key data for the target compound and analogs:

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Key Substituents |

|---|---|---|---|---|

| Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate | C₉H₅BrF₄O₂ | 307.04* | Not provided | Br (2), F (5), CF₃ (3) |

| Methyl 2-fluoro-5-(trifluoromethyl)benzoate | C₉H₆F₄O₂ | 222.13 | 556112-92-6 | F (2), CF₃ (5) |

| 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid | C₈H₃BrF₄O₂ | 278.99 | 2090465-60-2 | Br (2), F (5), CF₃ (3), COOH |

| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | C₉H₅BrClF₃O₃ | 340.49 | 2704827-34-7 | Br (3), Cl (2), OCF₃ (5) |

*Calculated based on the carboxylic acid derivative () and esterification.

Notable Trends:

Biological Activity

Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate is a halogenated benzoate derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple electron-withdrawing groups, such as bromine, fluorine, and trifluoromethyl, enhances its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate is C₉H₆BrF₄O₂, with a molecular weight of approximately 305.05 g/mol. The compound features a benzoate structure with substituents that significantly influence its chemical behavior.

The biological activity of methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the halogen groups enhances the compound's binding affinity to molecular targets, potentially modulating their activity. Studies indicate that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, suggesting a potential role in drug development for conditions such as cancer and bacterial infections .

Antimicrobial Properties

Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for several tested strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Escherichia coli | 0.78 |

| Pseudomonas aeruginosa | 1.56 |

These results indicate that the compound possesses promising antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

Research has also explored the anticancer potential of methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate. In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, indicating a potential for development as an anticancer drug .

Case Studies

- Study on Antibacterial Activity : A recent study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate against multi-drug resistant strains of Staphylococcus aureus. The study reported an MIC value of 0.39 mg/L, highlighting the compound's potential as a lead candidate for antibiotic development.

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human lung fibroblasts (MRC-5), methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate exhibited an IC50 value greater than 12 mg/L, indicating a favorable safety profile for further investigation in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.